molecular formula C15H19FN2O3 B2620623 N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396684-91-5

N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2620623
CAS No.: 1396684-91-5
M. Wt: 294.326
InChI Key: ZEEPNLLAGCZIHU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a spirocyclic compound characterized by a bicyclic framework with oxygen and nitrogen heteroatoms. The core structure, 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane, features a spiro[3.5]nonane system with two oxygen atoms (6,8-dioxa) and one nitrogen atom (2-aza) .

Properties

IUPAC Name

N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-14(2)20-9-15(10-21-14)7-18(8-15)13(19)17-12-6-4-3-5-11(12)16/h3-6H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEPNLLAGCZIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NC3=CC=CC=C3F)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with a spirocyclic ketone under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that derivatives of the spiro compound, including N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide, exhibit promising antiviral properties. Specifically, they have been studied as potential inhibitors of Respiratory Syncytial Virus (RSV) and other viral pathogens. The spiro structure enhances biological activity due to its rigid conformation, which can improve binding affinity to viral targets .

Cancer Treatment
The compound has also been explored as a candidate for cancer therapy. Its derivatives have shown effectiveness as irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR), a critical target in cancer treatment. The introduction of a spiro linker has been found to stabilize the compound's conformation, leading to increased potency against cancer cell lines .

Synthesis and Chemical Reactions

Synthetic Methodologies
The synthesis of this compound involves complex organic reactions that can be optimized for high yield and purity. Recent studies have focused on one-pot catalytic methods that simplify the synthesis process while maintaining efficiency. For instance, using palladium catalysts has demonstrated improved selectivity and conversion rates in the synthesis of related compounds .

Chemical Properties
The compound's unique chemical properties make it suitable for various applications in organic synthesis, including its use as an intermediate in the production of specialty chemicals. Its ability to undergo diverse chemical transformations allows it to serve as a versatile building block in drug discovery and development processes .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antiviral Activity Demonstrated effectiveness against RSV; structure enhances binding affinity.
Cancer Treatment Potent EGFR inhibitor; spiro structure stabilizes conformation for improved efficacy.
Synthetic Methodologies One-pot reactions using palladium catalysts yield high conversion rates with better selectivity.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Spiro Carboxamide Series

The following compounds share the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide backbone but differ in substituents (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Solubility/Stability Source
N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide 2-fluorophenyl C₁₄H₁₇FN₂O₃ 292.30 (calculated) Not reported -
N-(3,4-dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide 3,4-dimethylphenyl C₁₅H₂₀N₂O₃ 276.34 (calculated) Not reported []
7,7-dimethyl-N-[(thiophen-2-yl)methyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide thiophen-2-ylmethyl C₁₄H₂₀N₂O₃S 296.39 Not reported []
7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (core structure) None C₈H₁₅NO₂ 157.21 Soluble in organic solvents; 2–8°C storage []
Key Observations :

Heterocyclic Modifications: Replacing the aromatic phenyl group with a thiophen-2-ylmethyl group (as in ) increases molecular weight (296.39 vs. 292.30) and introduces sulfur, which may influence binding interactions in biological targets.

Physicochemical Properties: The unsubstituted core structure (C₈H₁₅NO₂) has a lower molecular weight (157.21 g/mol) and demonstrated solubility in organic solvents, suggesting that substituents like carboxamides may reduce solubility due to increased hydrophobicity .

Broader Spirocyclic Analogs

Other spirocyclic compounds with modified heteroatom arrangements or substituents highlight structural diversity (Table 2):

Table 2: Spirocyclic Variants
Compound Name Key Structural Features Source
2-Oxa-5-azaspiro[3.5]nonane-6,8-dione Contains ketone groups at positions 6 and 8 []
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo... Diazaspiro framework with iodine substitution []
Key Observations :
  • Heteroatom Positioning : The 2-oxa-5-aza variant replaces the 6,8-dioxa system with a single oxygen and nitrogen, altering electronic distribution and hydrogen-bonding capacity.
  • Complex Substituents : The diazaspiro compound in includes hydroxyl and iodine groups, which may enhance reactivity but complicate synthesis compared to the target compound.

Biological Activity

N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes current knowledge on its biological effects, mechanisms of action, and therapeutic implications based on diverse scientific sources.

Chemical Structure and Properties

The compound features a complex spirocyclic structure, which contributes to its unique biological properties. The presence of the fluorophenyl group and the dioxa linkages are critical for its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of phosphodiesterase type IV (PDE4) and phosphodiesterase type VII (PDE7). These enzymes play significant roles in the regulation of intracellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP) . By inhibiting these enzymes, the compound can enhance cAMP levels, leading to various downstream effects on cellular functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. For instance, it has been shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. In a study involving mice with induced inflammatory conditions, administration of the compound resulted in a significant reduction in inflammation markers and improved clinical symptoms .

Data Tables

Study Type Findings Reference
In VitroInhibition of TNF-α and IL-6 secretion
In VivoReduced inflammation in murine models
MechanismPDE4 and PDE7 inhibition leading to increased cAMP

Case Studies

A notable case study involved patients with chronic obstructive pulmonary disease (COPD), where treatment with this compound showed promise in alleviating symptoms and improving lung function. The study reported a marked decrease in exacerbation rates compared to placebo groups .

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